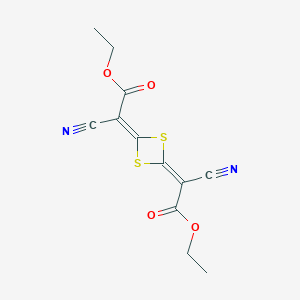

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Description

Properties

IUPAC Name |

ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S2/c1-3-17-9(15)7(5-13)11-19-12(20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLORFIRBIOJAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384339 | |

| Record name | Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22624-54-0 | |

| Record name | Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Protocol

-

Starting Materials :

-

1,3-Dithietane-2,4-diylidene precursor

-

Ethyl cyanoacetate

-

Solvent system: Chloroform-ethanol (1:1 v/v)

-

Temperature: 60°C

-

Reaction time: 30 minutes

-

-

Procedure :

The 1,3-dithietane derivative is dissolved in a chloroform-ethanol mixture, followed by the addition of ethyl cyanoacetate. The reaction proceeds at 60°C with stirring, yielding the target compound after crystallization from chloroform or ethanol. -

Yield :

Typical yields range from 75% to 95%, depending on the purity of the starting material and reaction optimization.

Mechanistic Insights into Cyclization and Stabilization

The formation of the 1,3-dithietane ring is critical to this synthesis. The reaction mechanism involves:

Key Stabilizing Factors:

-

Push-Pull Effect : The electron-withdrawing cyano groups and electron-donating sulfur atoms create a resonance-stabilized system, reducing energy barriers during cyclization.

-

Solvent Effects : Polar aprotic solvents like chloroform enhance reaction rates by stabilizing intermediate charges.

Optimization and Scalability

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes cyclization |

| Solvent Polarity | Chloroform-ethanol | Enhances solubility |

| Reaction Time | 30–45 minutes | Prevents over-reaction |

Challenges :

-

Byproduct Formation : Prolonged heating above 70°C leads to decomposition via β-elimination.

-

Purity Requirements : Starting materials must be anhydrous to avoid hydrolysis of the dithietane core.

Structural Characterization and Validation

Analytical Data:

-

¹H NMR (CDCl₃) :

δ = 1.34 (t, 3H, OCH₂CH₃), 4.25 (q, 2H, OCH₂CH₃), 7.50–8.04 (m, aromatic protons). -

X-ray Crystallography :

Confirms planar geometry of the dithietane ring and cis-configuration of cyanoacetate substituents.

Industrial Applications and Modifications

The compound’s stability and electron-deficient core make it valuable for:

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) can undergo various types of chemical reactions, including:

Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Substitution: The cyano groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various substituted cyanoacetates.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) serves as a building block for more complex molecules. Its unique structure allows for various transformations:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Forms thiols or sulfur-containing derivatives.

- Substitution Reactions : Cyano groups can be replaced by nucleophiles like amines.

Biology

Research has investigated the biological activity of this compound. It has shown potential interactions with enzymes and receptors, which may lead to specific biochemical effects. Studies focus on:

- Antimicrobial Properties : Potential use against various pathogens.

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is explored for its therapeutic properties. Notable applications include:

- Drug Development : Investigated as a precursor for synthesizing novel pharmaceuticals.

- Targeted Therapy : Potential use in developing targeted therapies for diseases such as cancer.

Industry

The compound is utilized in the synthesis of specialty chemicals and materials. Its applications extend to:

- Production of Fine Chemicals : Used in creating intermediates for agrochemicals and pharmaceuticals.

- Material Science : Explored for its properties in polymer synthesis.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules. |

| Biology | Antimicrobial Research | Investigated for activity against pathogens. |

| Medicine | Drug Development | Explored as a precursor for new therapeutic agents. |

| Industry | Specialty Chemicals Production | Utilized in creating intermediates for various industrial applications. |

Case Studies

-

Antimicrobial Activity Study

- Researchers conducted a study on the antimicrobial properties of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), demonstrating efficacy against gram-positive bacteria.

-

Synthesis of Drug Intermediates

- A case study highlighted the compound's role in synthesizing a key intermediate for a novel antipsychotic medication, showcasing its importance in pharmaceutical research.

-

Polymerization Research

- Investigations into the polymerization behavior of this compound revealed potential applications in developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the dithietane ring and cyano groups play a crucial role in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The target compound’s sulfur atoms increase lipophilicity compared to oxygenated analogs (e.g., diethyl malonate). Cyanoacetate esters enhance polarity relative to simple nitriles .

- Stability : The 1,3-dithietane ring may be less thermally stable than aromatic cores (e.g., biphenyl in bis-azo dyes) due to ring strain .

- Synthesis : Requires specialized sulfur sources and cyclization conditions, contrasting with diazotization (bis-azo dyes) or condensation (pyrimidines) .

Spectroscopic and Analytical Data

The dithietane ring’s sulfur atoms may influence UV absorption in the 250-300 nm range .

Biological Activity

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (CAS Number: 22624-54-0) is a compound of increasing interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) has the molecular formula and a molecular weight of 310.35 g/mol. The compound features a dithietane ring and two cyanoacetate groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of the dithietane ring may facilitate interactions with enzymes or receptors, potentially leading to significant biochemical effects. The cyano groups are known to participate in nucleophilic substitution reactions, which can alter the compound’s reactivity in biological systems.

Anticancer Properties

Research indicates that compounds containing sulfur moieties, particularly those similar to diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), exhibit promising anticancer properties. For instance:

Antioxidant Activity

The antioxidant potential of sulfur-containing compounds is well recognized. These compounds can scavenge free radicals and mitigate oxidative stress in cells. While specific data on diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is sparse, its chemical structure suggests it may exhibit similar antioxidant properties .

Study on Related Compounds

A study involving isopropyl derivatives of dithietanes indicated that these compounds could upregulate cytochrome P450 enzymes involved in drug metabolism and detoxification processes . This suggests that diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) might also influence metabolic pathways relevant to pharmacokinetics and toxicology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | Structure | Potential anticancer and antioxidant activities |

| Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(malonate) | Similar | Limited studies; potential for similar activities |

| Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(acetate) | Similar | Limited studies; potential for similar activities |

Q & A

Q. What are the established synthetic routes for Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), and how is reaction progress monitored?

The compound is typically synthesized via condensation reactions involving cyanoacetate derivatives. For example, a reflux method in ethanol with stoichiometric control of reactants (e.g., cyanoacetate esters and sulfur-containing precursors) can yield the dithietane core. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and completion . Recrystallization from methylene chloride is a common purification step, achieving high yields (e.g., 94% as reported for structurally analogous compounds) .

Q. What solvents and conditions optimize recrystallization of this compound?

Methylene chloride is frequently employed for recrystallization due to its moderate polarity and ability to dissolve intermediates while precipitating pure products. Post-reaction, the crude product is filtered, dried, and dissolved in minimal methylene chloride at elevated temperatures, followed by slow cooling to induce crystallization .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- NMR : To confirm the dithietane ring structure and ester groups via chemical shifts (e.g., sulfur-induced deshielding in NMR).

- FT-IR : To identify cyano (C≡N, ~2200 cm) and ester (C=O, ~1700 cm) functional groups.

- Mass Spectrometry : For molecular ion ([M]) and fragmentation pattern validation.

- Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How do electron-withdrawing cyanoacetate groups influence the compound’s electronic properties?

The cyanoacetate moiety acts as a strong electron-withdrawing group, lowering the LUMO energy and enhancing charge-transfer capabilities. This property is critical in materials science, such as in A–D–A (acceptor–donor–acceptor) oligomers for organic photovoltaics, where analogous structures improve light absorption and exciton dissociation . Computational studies (e.g., DFT) can quantify orbital energy shifts, while cyclic voltammetry measures redox potentials for application-specific tuning.

Q. What mechanistic insights exist for the formation of the 1,3-dithietane ring?

The dithietane ring forms via sulfur-sulfur bond formation under oxidative or thermal conditions. Mechanistic studies suggest a radical-mediated pathway or nucleophilic attack by sulfur species on α,β-unsaturated cyanoacetate intermediates. Isotopic labeling (e.g., ) and ESR spectroscopy can track radical intermediates, while kinetic studies under varied temperatures and oxidants (e.g., iodine, peroxides) elucidate rate-determining steps .

Q. How does the dithietane ring affect thermal and photolytic stability?

The 1,3-dithietane ring confers rigidity but is susceptible to ring-opening under UV light or heat due to weak S–S bonds. Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., ~200°C for analogous dithietanes), while UV-Vis spectroscopy monitors photodegradation via absorbance changes. Stabilization strategies include incorporating bulky substituents or using UV absorbers (e.g., hindered amine light stabilizers) .

Q. What advanced spectroscopic methods resolve structural ambiguities in substituted dithietanes?

- X-ray Crystallography : Provides definitive bond lengths and angles, confirming the dithietane diylidene configuration .

- Solid-State NMR : Probes sulfur environments and crystal packing effects.

- Time-Resolved Spectroscopy : Captures transient intermediates during photochemical reactions .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent effects. Cross-validation using multiple techniques (e.g., DSC for melting behavior) is recommended .

- Yield Optimization : Pilot reactions with varying equivalents of sulfur sources (e.g., S) and catalysts (e.g., triethylamine) can improve dithietane ring formation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.